

Essential Safety and Logistical Information for Handling CLK8

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For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the potent and specific CLOCK inhibitor, **CLK8**. It includes operational procedures, disposal plans, and detailed experimental protocols to ensure safe and effective use in a laboratory setting. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Chemical and Physical Properties

CLK8 is a small molecule inhibitor of the CLOCK protein, a key regulator of circadian rhythms. It is intended for research use only.

Property	Value
Chemical Formula	C29H26N2O6
Molecular Weight	498.53 g/mol
CAS Number	898920-65-5
Appearance	Solid powder
Solubility	Soluble in DMSO



Safety and Handling

A specific Safety Data Sheet (SDS) for **CLK8** is not publicly available. The following recommendations are based on general best practices for handling potent, biologically active small molecules in a research setting. Always consult your institution's safety guidelines and a qualified safety professional before handling any new chemical.

Personal Protective Equipment (PPE)

Equipment	Specification	Rationale
Gloves	Nitrile or other chemically resistant gloves	Prevents skin contact and absorption.
Eye Protection	Safety glasses with side shields or goggles	Protects eyes from splashes or airborne particles.
Lab Coat	Standard laboratory coat	Protects skin and clothing from contamination.
Respiratory Protection	Use in a well-ventilated area or a chemical fume hood.	Avoid inhalation of the powder.

Handling Procedures

- Weighing and Aliquoting:
 - Perform in a chemical fume hood to avoid inhalation of the powder.
 - Use appropriate tools (e.g., anti-static spatulas) to handle the solid.
 - Prepare stock solutions in a fume hood.
- Storage:
 - Solid: Store at -20°C, protected from light and moisture.
 - In Solution (DMSO): Store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.



First Aid Measures

Exposure	Action
Eye Contact	Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
Skin Contact	Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation	Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

Dispose of **CLK8** and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

- Unused Solid Compound: Treat as hazardous chemical waste.
- Solutions: Collect in a designated, labeled hazardous waste container.
- Contaminated Labware (e.g., pipette tips, tubes): Dispose of as solid hazardous waste.

Experimental Protocols

The following are detailed methodologies for key experiments involving **CLK8**, based on published research.

Cell Viability Assay

This protocol is to determine the cytotoxicity of **CLK8** on a given cell line (e.g., U2OS).

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.



- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Treatment: Prepare serial dilutions of CLK8 in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Add the different concentrations of CLK8 to the wells. Include a vehicle control (medium with solvent).
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®). Follow the manufacturer's instructions to measure cell viability.
- Data Analysis: Read the absorbance or luminescence on a plate reader. Calculate the percentage of viable cells relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) to Assess CLOCK-BMAL1 Interaction

This protocol is to determine if **CLK8** disrupts the interaction between CLOCK and BMAL1 proteins.

- Cell Lysis: Lyse cells expressing tagged versions of CLOCK and BMAL1 with a nondenaturing lysis buffer containing protease and phosphatase inhibitors.
- Pre-clearing: (Optional) Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with an antibody against the tagged protein (e.g., anti-FLAG for FLAG-tagged CLOCK) overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for an additional 1-2 hours.
- Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.



- Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CLOCK and BMAL1. A decrease in the amount of co-immunoprecipitated BMAL1 in the presence of CLK8 indicates a disruption of the interaction.

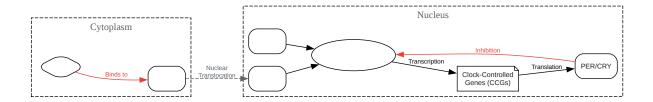
In Vivo Administration in Mice

This protocol describes the intraperitoneal (i.p.) administration of **CLK8** to mice.

- Formulation:
 - Prepare a stock solution of CLK8 in DMSO.
 - For i.p. injection, the stock solution can be further diluted in a vehicle such as a mixture of PEG300, Tween 80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Dosing:
 - A typical dose used in studies is 25 mg/kg body weight.
 - \circ The final injection volume should be appropriate for the size of the mouse (e.g., 100-200 μ L).
- Administration: Administer the CLK8 formulation via intraperitoneal injection.
- Monitoring: Monitor the animals for any adverse effects.
- Tissue Collection: At the desired time point, euthanize the animals and collect tissues for further analysis (e.g., Western blot, qPCR).

Visualizations

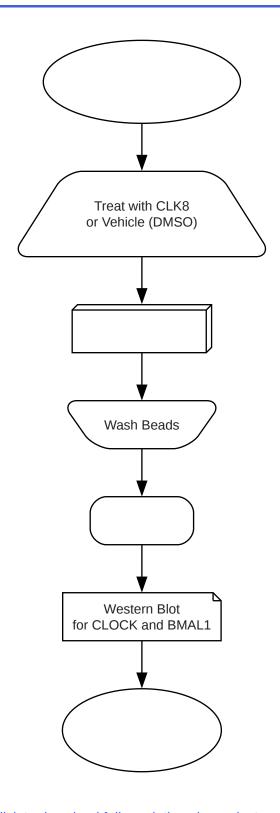




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Caption: Mechanism of action of **CLK8** in the circadian clock pathway.





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Caption: Workflow for Co-Immunoprecipitation to study CLOCK-BMAL1 interaction.

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